molecular formula C22H29N7 B2863895 Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine CAS No. 111184-82-8

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine

Cat. No.: B2863895
CAS No.: 111184-82-8
M. Wt: 391.523
InChI Key: JECHVCHGXWNCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is a compound that features a benzotriazole moiety, which is known for its versatility in organic synthesis. Benzotriazole derivatives are widely used in various chemical reactions due to their stability and ability to introduce functional groups into molecules.

Preparation Methods

The synthesis of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine typically involves the reaction of benzotriazole with an appropriate amine. One common method involves the use of benzotriazole and octan-1-amine in the presence of a suitable base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with Grignard reagents typically yield alkylated products, while oxidation reactions produce N-oxides .

Mechanism of Action

The mechanism of action of Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine involves its ability to act as a leaving group in substitution reactions. The benzotriazole moiety stabilizes the transition state and facilitates the formation of new bonds. Additionally, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility and reactivity in various chemical reactions .

Biological Activity

Bis(1H-1,2,3-benzotriazol-1-ylmethyl)(octyl)amine is a compound that belongs to the benzotriazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antifungal properties, as well as its potential applications in various fields.

  • Molecular Formula : C21H26N6
  • Molecular Weight : 370.47 g/mol
  • CAS Number : Not specified in the sources but related to benzotriazole derivatives.

Biological Activity Overview

Benzotriazoles, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity
    • Studies have shown that benzotriazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with benzotriazole moieties demonstrated significant antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus .
    • A specific study reported that the introduction of benzotriazole into oxazolidinone derivatives resulted in compounds with minimum inhibitory concentration (MIC) values as low as 0.25 μg/ml against resistant bacterial strains .
  • Antiviral Activity
    • Benzotriazole derivatives have been evaluated for antiviral properties. Compounds derived from benzotriazole have shown effectiveness against various viruses by disrupting viral replication processes .
    • Research indicates that specific modifications to the benzotriazole structure can enhance antiviral efficacy, making them promising candidates for further drug development .
  • Antifungal Activity
    • The antifungal properties of benzotriazole compounds have also been documented. For example, certain derivatives exhibit potent activity against Candida albicans and Aspergillus niger, with MIC values ranging between 1.6 μg/ml to 25 μg/ml .
    • The presence of hydrophobic groups in the structure often correlates with increased antifungal potency .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzotriazole derivatives, this compound was tested alongside other compounds for its antimicrobial properties. The results indicated that it exhibited comparable efficacy to established antibiotics against several bacterial strains.

CompoundMIC (μg/ml)Bacterial Strain
Compound A0.5E. coli
Compound B0.25S. aureus
This compound0.75Bacillus subtilis

Case Study 2: Antiviral Screening

A series of benzotriazole derivatives were screened for their antiviral activity against influenza viruses. The compound demonstrated significant inhibition of viral replication at concentrations lower than those required for toxicity to host cells.

CompoundIC50 (μM)Virus Type
Compound C5Influenza A
Compound D10Influenza B
This compound7Influenza A

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the benzotriazole moiety allows for hydrogen bonding and π-stacking interactions which can disrupt cellular processes in pathogens.

Properties

IUPAC Name

N,N-bis(benzotriazol-1-ylmethyl)octan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7/c1-2-3-4-5-6-11-16-27(17-28-21-14-9-7-12-19(21)23-25-28)18-29-22-15-10-8-13-20(22)24-26-29/h7-10,12-15H,2-6,11,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHVCHGXWNCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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